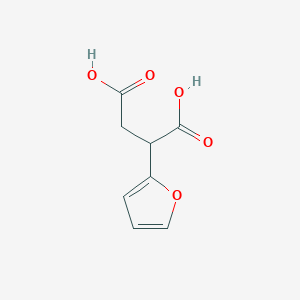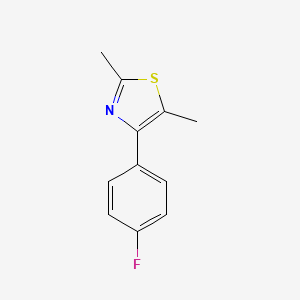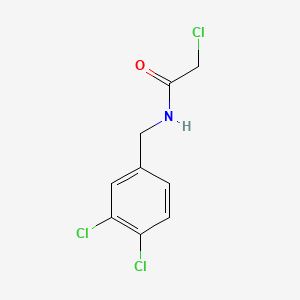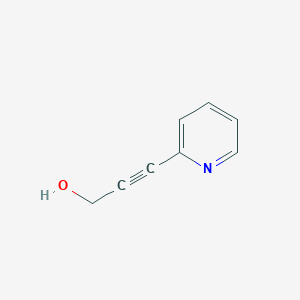
2-ピリジルプロピン-1-オール
概要
説明
3-(Pyridin-2-yl)prop-2-yn-1-ol is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Pyridin-2-yl)prop-2-yn-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Pyridin-2-yl)prop-2-yn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyridin-2-yl)prop-2-yn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
複素環式化合物の合成
“2-ピリジルプロピン-1-オール”のような化合物は、潜在的な生物学的活性を有する新規複素環式化合物の合成に使用できます。 これらの合成された化合物は、不死化ラット肝星細胞(HSC-T6)への影響など、さまざまな生物学的活性について評価することができます .
立体特異的合成
この化合物は、医薬品化学において重要な複雑な複素環系を生成するサンドマイヤー反応のような立体特異的合成方法に関与する可能性があります .
アルキニル置換ピラジンおよびピリジンの合成
アルキニル置換ピラジンおよびピリジンは、同様の化合物を使用して合成されており、 “2-ピリジルプロピン-1-オール”がこのような合成における前駆体または中間体として役立つ可能性を示しています .
化学研究開発
CAS番号でリストされており、購入可能な化学物質として、 “2-ピリジルプロピン-1-オール”は、化学研究室でのさまざまな研究開発活動で使用されている可能性があります .
N-(ピリジン-2-イル)アミドの合成
この化合物は、穏和で金属を含まない条件下でのN-(ピリジン-2-イル)アミドの化学的発散合成に使用される可能性があり、有機合成と医薬品研究に影響を与える可能性があります .
ブロモイミダゾ[1,2-a]ピリジンの生成
また、異なる反応条件下でα-ブロモケトンと2-アミノピリジンから3-ブロモイミダゾ[1,2-a]ピリジンを合成するためにも使用される可能性があり、これは新しい医薬品の開発において重要です .
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用機序
Target of Action
Similar compounds are known to be key intermediates in synthetic reaction series and are predominantly used as building blocks for the construction of target molecules .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the preparation of various pharmaceuticals .
Biochemical Pathways
Similar compounds have been used in the synthesis of various pharmaceuticals, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that similar compounds have been used in the synthesis of various pharmaceuticals, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have been used in the synthesis of various pharmaceuticals, suggesting that they may have a range of biological effects .
Action Environment
Similar compounds have been used in the synthesis of various pharmaceuticals, suggesting that they may be stable under a range of conditions .
生化学分析
Biochemical Properties
3-(Pyridin-2-yl)prop-2-yn-1-ol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 3-(Pyridin-2-yl)prop-2-yn-1-ol and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions and concentrations involved . Additionally, this compound has been shown to bind to proteins involved in cellular signaling pathways, influencing their activity and downstream effects.
Cellular Effects
The effects of 3-(Pyridin-2-yl)prop-2-yn-1-ol on cellular processes are diverse and significant. In various cell types, this compound has been found to modulate cell signaling pathways, including those related to apoptosis and cell proliferation. For instance, 3-(Pyridin-2-yl)prop-2-yn-1-ol can influence the expression of genes involved in these pathways, leading to changes in cell behavior and function . Furthermore, it has been reported to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 3-(Pyridin-2-yl)prop-2-yn-1-ol exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active site or allosteric sites of the enzyme. This binding can result in conformational changes that either enhance or inhibit the enzyme’s function . Additionally, 3-(Pyridin-2-yl)prop-2-yn-1-ol can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and effects of 3-(Pyridin-2-yl)prop-2-yn-1-ol over time have been studied extensively in laboratory settings. It has been found that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 3-(Pyridin-2-yl)prop-2-yn-1-ol can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of 3-(Pyridin-2-yl)prop-2-yn-1-ol vary with different dosages. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 3-(Pyridin-2-yl)prop-2-yn-1-ol can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. These findings highlight the importance of dosage optimization in the use of this compound for therapeutic or research purposes.
Metabolic Pathways
3-(Pyridin-2-yl)prop-2-yn-1-ol is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and other oxidoreductases . These interactions can influence the metabolism of various substrates, leading to changes in metabolite levels and metabolic flux. Additionally, this compound can affect the activity of coenzymes and cofactors, further modulating metabolic processes within the cell.
特性
IUPAC Name |
3-pyridin-2-ylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6,10H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTFIWAQYSBSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392884 | |
| Record name | 3-(Pyridin-2-yl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29768-03-4 | |
| Record name | 3-(Pyridin-2-yl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-2-yl)prop-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

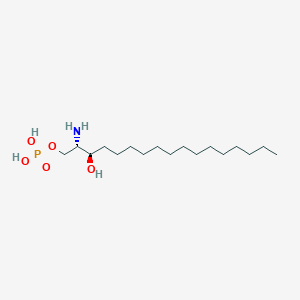
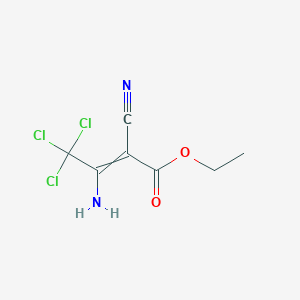
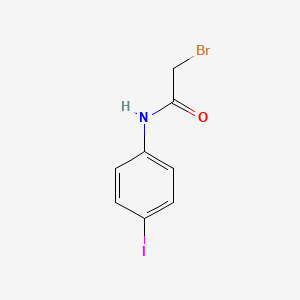


![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306735.png)
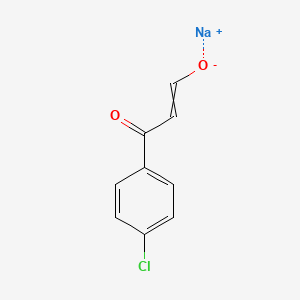
![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B1306741.png)
![(E)-3-(4-methoxyanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1306742.png)
